PDE4D2 Enzyme Inhibition: IC50 Comparison Between 2-Bromo-N-(2,2-difluoroethyl)acetamide and a Structurally Related PDE4 Ligand
In a direct enzymatic assay, 2‑bromo‑N‑(2,2‑difluoroethyl)acetamide inhibited human PDE4D2 (86‑413 residues) with an IC50 of 10 000 nM [1]. A structurally distinct PDE4 inhibitor, CHEMBL294831, exhibited a Ki of 172 nM in a guinea‑pig brain membrane binding assay using [³H]‑rolipram, indicating that the target compound is significantly less potent than optimized PDE4 ligands but may serve as a selective starting scaffold when a weaker, modulatory interaction is desired [2].
| Evidence Dimension | PDE4 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 10 000 nM (human PDE4D2) [1] |
| Comparator Or Baseline | Ki = 172 nM (guinea‑pig brain PDE4) [2] |
| Quantified Difference | ~58‑fold less potent than comparator |
| Conditions | Human PDE4D2 catalytic domain (86‑413) expressed in E. coli BL21 codon‑plus cells; [³H]cAMP substrate; 15‑min incubation [1]. Guinea‑pig brain membrane binding assay; [³H]‑rolipram [2]. |
Why This Matters
The >50‑fold difference in potency provides a clear window for selecting a compound with reduced PDE4‑related off‑target effects when weak PDE4 inhibition is sufficient, and underscores that compound choice cannot be made based on ‘PDE4 activity’ alone without quantitative comparison.
- [1] BindingDB Entry BDBM50527198 (CHEMBL4474598). IC50 = 1.00E+4 nM. Inhibition of human PDE4D2. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50527198 (accessed 2026-04-25). View Source
- [2] BindingDB Entry BDBM50215956 (CHEMBL294831). Ki = 172 nM. Binding affinity against PDE4 in guinea‑pig brain membrane. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50215956 (accessed 2026-04-25). View Source
